molecular formula C15H11Cl2NO B5606516 (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide

(2E)-N,3-bis(4-chlorophenyl)prop-2-enamide

Cat. No.: B5606516
M. Wt: 292.2 g/mol
InChI Key: VJZUOEFCTHGIMC-XCVCLJGOSA-N
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Description

(2E)-N,3-bis(4-chlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H11Cl2NO and its molecular weight is 292.2 g/mol. The purity is usually 95%.
The exact mass of the compound N,3-bis(4-chlorophenyl)acrylamide is 291.0217694 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Free-Radical Crosslinking Copolymerization

  • Acrylamide and its derivatives, such as N,3-bis(4-chlorophenyl)acrylamide, play a crucial role in free-radical crosslinking copolymerization processes. These materials form copolymers with enhanced properties for various applications, including water treatment, soil conditioning, and as support matrices in electrophoresis (Naghash, Massah, & Erfan, 2002).

Polymerization Kinetics

  • The polymerization kinetics of compounds similar to N,3-bis(4-chlorophenyl)acrylamide have been studied, revealing insights into their chemical behavior and potential applications in creating polymers with specific characteristics (Cho, Kim, Kim, & Kim, 1999).

Synthesis and Polymerization

  • N,3-bis(4-chlorophenyl)acrylamide and related compounds can be synthesized and polymerized using free radical initiators. These processes enable the production of polymers with unique properties suitable for various industrial and biomedical applications (Dasgupta & Sivaram, 1994).

pH Sensitive Hydrogels

  • Acrylamide derivatives are used in the synthesis of pH-sensitive hydrogels, which have promising applications in pharmaceuticals and biomaterials. These hydrogels can swell in response to changes in pH, making them suitable for controlled drug release and other medical applications (Nesrinne & Djamel, 2017).

Hollow Thermoresponsive Microgels

  • The creation of hollow thermoresponsive microgels using N,3-bis(4-chlorophenyl)acrylamide derivatives has been reported. These microgels can respond to temperature changes, suggesting their use in drug delivery and other temperature-sensitive applications (Nayak, Gan, Serpe, & Lyon, 2005).

Voltage-Responsive Polymer Nanoparticles

  • Novel applications in creating voltage-responsive single-chain polymer nanoparticles have been explored using acrylamide derivatives. These materials can change their structure in response to external electrical stimuli, offering potential in smart materials and nanotechnology (Wang, Pu, & Che, 2016).

Synthesis of Novel Derivatives for Specific Applications

  • Researchers have synthesized various novel derivatives of N,3-bis(4-chlorophenyl)acrylamide for targeted applications, such as in the development of new insecticides (Rashid et al., 2021).

Properties

IUPAC Name

(E)-N,3-bis(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZUOEFCTHGIMC-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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